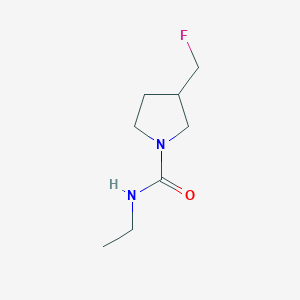
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and ability to serve as a scaffold for drug development
Preparation Methods
The synthesis of N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods, such as cyclization reactions or functionalization of preformed pyrrolidine rings.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents under controlled conditions.
N-ethylation:
Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amine precursors.
Chemical Reactions Analysis
Scientific Research Applications
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound serves as a scaffold for the development of novel biologically active molecules with potential therapeutic applications.
Biological Studies: It is used in biological studies to investigate its effects on various biological targets and pathways.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
Mechanism of Action
The mechanism of action of N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents contribute to the compound’s binding affinity and selectivity towards target proteins, enzymes, or receptors . The fluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carboxamide group contributes to its hydrogen bonding interactions with biological targets .
Comparison with Similar Compounds
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: A derivative with a ketone group at the second position, known for its biological activities.
Pyrrolidine-2,5-diones: Compounds with dione groups at the second and fifth positions, used in medicinal chemistry.
Prolinol: A derivative with a hydroxyl group, known for its chiral properties and use in asymmetric synthesis.
Properties
IUPAC Name |
N-ethyl-3-(fluoromethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2O/c1-2-10-8(12)11-4-3-7(5-9)6-11/h7H,2-6H2,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUMLPYPEXBFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCC(C1)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














